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molecular formula C14H11NO2 B8719733 Methyl 9H-carbazole-4-carboxylate CAS No. 93583-49-4

Methyl 9H-carbazole-4-carboxylate

Cat. No. B8719733
M. Wt: 225.24 g/mol
InChI Key: CFWHNKGYMFMIPW-UHFFFAOYSA-N
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Patent
US05116995

Procedure details

A mixture of 52.56 g of methyl indole-4-carboxylate, 51.55 g of 2,5-dimethoxytetrahydrofuran and 28.53 g of p-toluenesulfonic acid monohydrate in 300 ml of methanol was refluxed for 10 hours. Then, following a treatment similar to that of Example 1(1), there was obtained 9.14 g of methyl carbazole-4-carboxylate.
Quantity
52.56 g
Type
reactant
Reaction Step One
Quantity
51.55 g
Type
reactant
Reaction Step One
Quantity
28.53 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([C:10]([O:12][CH3:13])=[O:11])[C:4]=2[CH:3]=[CH:2]1.CO[CH:16]1[CH2:20][CH2:19][CH:18](OC)O1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>CO>[CH:8]1[C:9]2[NH:1][C:2]3[C:3](=[CH:18][CH:19]=[CH:20][CH:16]=3)[C:4]=2[C:5]([C:10]([O:12][CH3:13])=[O:11])=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
52.56 g
Type
reactant
Smiles
N1C=CC=2C(=CC=CC12)C(=O)OC
Name
Quantity
51.55 g
Type
reactant
Smiles
COC1OC(CC1)OC
Name
Quantity
28.53 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 10 hours
Duration
10 h

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=2C3=CC=CC=C3NC12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 9.14 g
YIELD: CALCULATEDPERCENTYIELD 13.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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